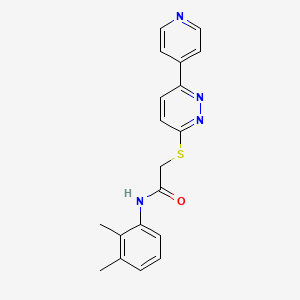
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential applications in the development of novel drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and characterization of related pyrazole-carbohydrazide compounds have been extensively detailed, demonstrating various spectroscopic methods for their identification and analysis. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, exploring its molecular docking and spectroscopic studies, suggesting potential as an anti-diabetic agent (Karrouchi et al., 2021).
Corrosion Inhibition
- Carbohydrazide-pyrazole compounds have demonstrated effectiveness in corrosion protection. Paul et al. (2020) investigated the adsorption and corrosion protection behavior of synthesized carbohydrazide-pyrazole compounds on mild steel in acidic solutions, highlighting their potential in industrial applications (Paul, Yadav, & Obot, 2020).
Antimicrobial Activity
- Kumar et al. (2011) synthesized a series of hydrazides with ethoxy and nitrobenzylidene substituents, testing them for in vitro antimicrobial activity. The study revealed that compounds with specific substituents showed significant antimicrobial properties (Kumar et al., 2011).
Anticancer Properties
- Zheng et al. (2009) synthesized pyrazole-carbohydrazide hydrazone derivatives and evaluated their effects on A549 lung cancer cell growth, identifying compounds with potent growth inhibitory effects and apoptosis-inducing capabilities (Zheng et al., 2009).
Cytotoxicity
- Hassan et al. (2014) explored the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating the potential therapeutic applications of these compounds (Hassan, Hafez, & Osman, 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxyphenylhydrazine with 3-nitrobenzaldehyde to form the corresponding hydrazone, which is then cyclized with 1H-pyrazole-5-carbohydrazide to yield the final product.", "Starting Materials": [ "3-ethoxyphenylhydrazine", "3-nitrobenzaldehyde", "1H-pyrazole-5-carbohydrazide", "Acetic acid", "Ethanol", "Sodium acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 3-ethoxyphenylhydrazine (1.0 equiv) and 3-nitrobenzaldehyde (1.0 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding hydrazone.", "Step 2: Add a solution of 1H-pyrazole-5-carbohydrazide (1.2 equiv) in ethanol to the reaction mixture obtained in step 1. Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to allow cyclization to occur.", "Step 3: Add a solution of sodium acetate (2.0 equiv) in water to the reaction mixture obtained in step 2. Adjust the pH to 8-9 using sodium hydroxide and stir the mixture at room temperature for 1-2 hours.", "Step 4: Filter the resulting solid and wash with water to obtain the final product, 3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
Número CAS |
307350-63-6 |
Nombre del producto |
3-(3-ethoxyphenyl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide |
Fórmula molecular |
C19H17N5O4 |
Peso molecular |
379.376 |
Nombre IUPAC |
3-(3-ethoxyphenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O4/c1-2-28-16-8-4-6-14(10-16)17-11-18(22-21-17)19(25)23-20-12-13-5-3-7-15(9-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
Clave InChI |
DVRMIHPQEIXMQP-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



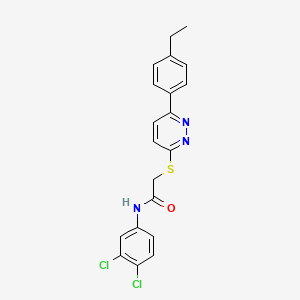
![2-[(4-Bromophenyl)sulfonimidoyl]ethanamine;hydrochloride](/img/structure/B2690643.png)



![1-(3-Chlorophenyl)-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-diazinane-4,6-dione](/img/structure/B2690651.png)
![5-bromo-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2690654.png)
![N-[2-[4-(6-Chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-2-methoxybenzamide](/img/structure/B2690655.png)
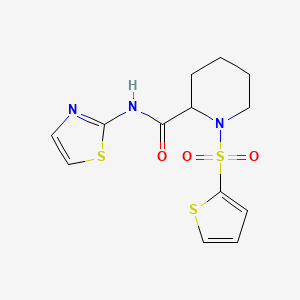
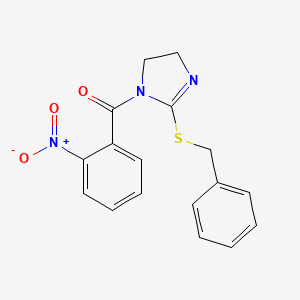
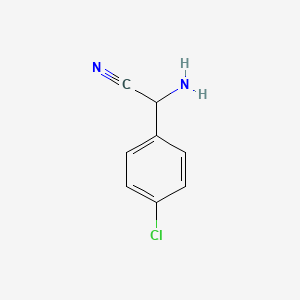
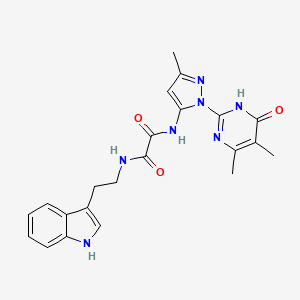
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2690662.png)
